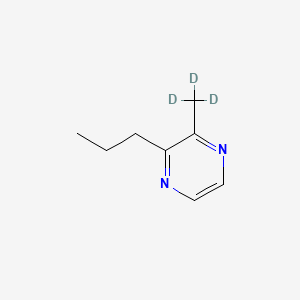
2-Methyl-3-propylpyrazine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-propylpyrazine-d3: is a deuterated analog of 2-Methyl-3-propylpyrazine, a compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. The deuterated version, this compound, is specifically labeled with deuterium, making it useful in various scientific research applications, particularly in the field of drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-propylpyrazine-d3 involves the incorporation of deuterium into the molecular structure of 2-Methyl-3-propylpyrazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the deuterated compound. Quality control measures, including gas chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-propylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Non-deuterated 2-Methyl-3-propylpyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-propylpyrazine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the concentration of pyrazine derivatives.
Biology: The compound is used in metabolic studies to trace the metabolic pathways and understand the biotransformation of pyrazine compounds in biological systems.
Medicine: In drug development, it helps in studying the pharmacokinetics and pharmacodynamics of pyrazine-based drugs by providing insights into their absorption, distribution, metabolism, and excretion.
Industry: It is used in the flavor and fragrance industry to develop new flavors and fragrances with enhanced stability and sensory properties
Mechanism of Action
The mechanism of action of 2-Methyl-3-propylpyrazine-d3 involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Methyl-3-propylpyrazine: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Propyl-3-methylpyrazine: An isomer with the same molecular formula but different structural arrangement.
3-Propyl-2-methylpyrazine: Another isomer with a different arrangement of the methyl and propyl groups on the pyrazine ring
Uniqueness: 2-Methyl-3-propylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
139.21 g/mol |
IUPAC Name |
2-propyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3/i2D3 |
InChI Key |
XAWKNALRUSOTOY-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CN=C1CCC |
Canonical SMILES |
CCCC1=NC=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


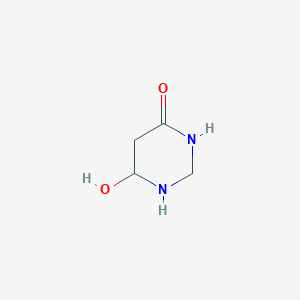
![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

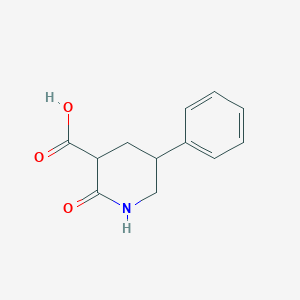
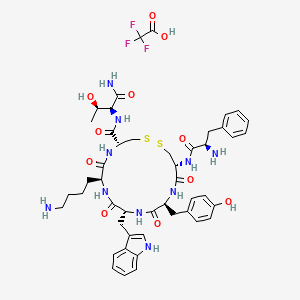
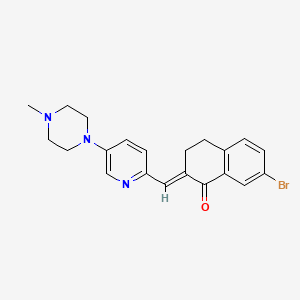
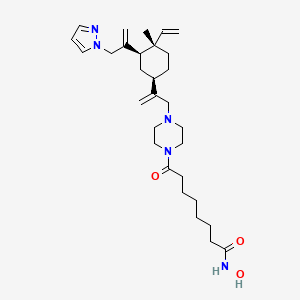
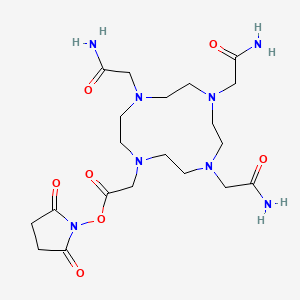
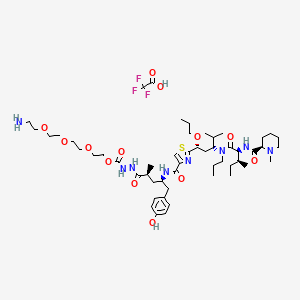
![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)

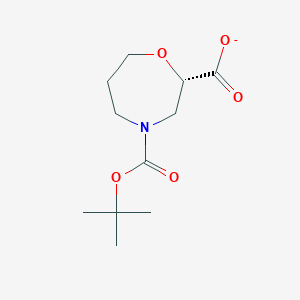
![Ethyl 4-oxo-3,7a-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12363208.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)
